molecular formula C20H20N4O3S2 B2553577 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392296-36-5

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No. B2553577
CAS RN: 392296-36-5
M. Wt: 428.53
InChI Key: ZEZWPNBMVHLCOJ-UHFFFAOYSA-N
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Description

The compound "N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide" is a chemical entity that appears to be related to a class of compounds that include thiadiazole moieties. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, involves multiple steps starting from aromatic organic acids, which are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally coupled with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide using DMF and NaH as a base . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This ring structure is crucial for the biological activity of these compounds. The presence of substituents on the thiadiazole ring, such as sulfanyl groups and methoxybenzamide, can significantly influence the chemical properties and biological activities of these molecules .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the sulfanyl group (-S-) can act as a nucleophile in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. The presence of methoxy and dimethylanilino groups can also affect the reactivity of the compound, potentially leading to selective interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the thiadiazole ring can contribute to the compound's polarity, solubility, and stability. The substituents attached to the thiadiazole ring can further modify these properties, making the compound more or less soluble in water or organic solvents, and affecting its melting point and reactivity .

The related literature suggests that thiadiazole derivatives exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. For example, certain thiadiazole compounds have shown selective antitubercular activity against Mycobacterium tuberculosis and low toxicity in mammalian cell lines . Sulfonamide derivatives with thiadiazole moieties have been found to inhibit carbonic anhydrase enzymes, which are important for physiological processes such as respiration and acid-base balance . Additionally, oxadiazole derivatives, which are structurally similar to thiadiazoles, have been screened for their inhibitory activity against enzymes like acetylcholinesterase, which is relevant to conditions such as Alzheimer's disease .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Quantum Yield: A study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, noting their high singlet oxygen quantum yield. These properties make them useful as photosensitizers in photodynamic therapy, especially for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes, crucial for bicarbonate synthesis from carbon dioxide and water. This inhibition could be significant for developing treatments targeting specific physiological processes or diseases (Gokcen, Gulcin, Ozturk, & Goren, 2016).

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-15(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-4-6-16(27-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZWPNBMVHLCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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